N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide
CAS No.: 1021209-88-0
Cat. No.: VC8432736
Molecular Formula: C17H14F2N2O2
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021209-88-0 |
|---|---|
| Molecular Formula | C17H14F2N2O2 |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide |
| Standard InChI | InChI=1S/C17H14F2N2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)12-3-5-14(18)15(19)8-12/h2-5,8-9H,6-7H2,1H3,(H,20,23) |
| Standard InChI Key | RPGIXOIEKQIBNI-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
| Canonical SMILES | CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
N-(1-Acetylindolin-6-yl)-3,4-difluorobenzamide belongs to the class of benzamide derivatives, which are widely studied for their pharmacological properties. The compound’s IUPAC name, N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide, reflects its bifunctional architecture: a 1-acetylindoline group linked via an amide bond to a 3,4-difluorophenyl ring.
Physicochemical Properties
The compound’s molecular weight (316.3 g/mol) and lipophilic nature, inferred from its fluorine and aromatic components, suggest moderate bioavailability. Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1021209-88-0 |
| Molecular Formula | |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-difluorobenzamide |
| Solubility (Predicted) | Low in water; soluble in DMSO, DMF |
The presence of fluorine atoms enhances electronegativity and metabolic stability, while the acetylated indoline moiety may influence binding to biological targets.
Synthesis and Optimization Strategies
The synthesis of N-(1-acetylindolin-6-yl)-3,4-difluorobenzamide typically involves a two-step process: (1) preparation of 1-acetylindoline and (2) amide coupling with 3,4-difluorobenzoyl chloride.
Reaction Mechanism
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Indoline Acetylation: Indoline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 1-acetylindoline.
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Amide Bond Formation: 1-Acetylindoline reacts with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions, where the acyl chloride is treated with the amine in a biphasic solvent system (e.g., NaOH/CHCl).
The reaction’s success hinges on optimizing temperature, stoichiometry, and purification methods. A representative protocol is outlined below:
| Parameter | Condition |
|---|---|
| Reactants | 1-Acetylindoline, 3,4-difluorobenzoyl chloride |
| Solvent | Dichloromethane (CHCl) |
| Base | Aqueous NaOH |
| Temperature | 0–5°C (initial), then room temperature |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (reported) |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using:
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Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight.
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HPLC: Assesses purity (>95% typical).
Structural and Computational Analysis
X-ray Crystallography
Although no crystallographic data for this compound are publicly available, analogous benzamides exhibit planar amide linkages and orthogonal fluorine substitution patterns. Computational modeling (e.g., DFT calculations) predicts a twisted conformation between the indoline and benzamide rings, potentially influencing receptor binding.
Spectroscopic Insights
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IR Spectroscopy: Stretching vibrations at ~1650 cm (amide C=O) and ~1250 cm (C-F).
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UV-Vis: Absorption maxima near 270 nm, attributed to the conjugated π-system.
Research Gaps and Future Directions
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Synthetic Optimization: Explore catalysts (e.g., HATU) to improve amidation yields.
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Biological Screening: Prioritize assays against kinase, protease, and epigenetic targets.
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Structure-Activity Relationships (SAR): Systematically modify indoline substituents and fluorine positions.
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